molecular formula C13H11N3OS B6899307 N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide

Cat. No.: B6899307
M. Wt: 257.31 g/mol
InChI Key: YRJXJXACBSLDLO-UHFFFAOYSA-N
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Description

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring .

Properties

IUPAC Name

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-11-3-2-10(6-12(11)16-15-8)14-13(17)9-4-5-18-7-9/h2-7H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXJXACBSLDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide typically involves the formation of the indazole core followed by the introduction of the thiophene carboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent reactions introduce the thiophene moiety through various coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indazole or thiophene rings .

Scientific Research Applications

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-2H-indazol-6-yl)thiophene-2-carboxamide
  • N-(3-methyl-2H-indazol-6-yl)furan-3-carboxamide
  • N-(3-methyl-2H-indazol-6-yl)pyrrole-3-carboxamide

Uniqueness

N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide is unique due to the specific combination of the indazole and thiophene moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the thiophene ring, in particular, enhances its potential for various applications in medicinal chemistry and material science .

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